molecular formula C8H7Br2FN2S B2892648 N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea CAS No. 894211-42-8

N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea

Cat. No. B2892648
CAS RN: 894211-42-8
M. Wt: 342.02
InChI Key: ASMVEANUDIATRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea, also known as DBFMT, is a chemical compound that has been widely used in scientific research due to its unique properties. DBFMT is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.

Mechanism Of Action

The mechanism of action of N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea involves its ability to bind to specific proteins and modulate their activity. It has been found to bind to the ligand-binding domain of PPARγ and induce conformational changes that inhibit its transcriptional activity. This results in the downregulation of genes involved in various biological processes, including inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer activities. It has been shown to inhibit the activity of various enzymes involved in these processes, including cyclooxygenase-2 (COX-2) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Advantages And Limitations For Lab Experiments

N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea has several advantages as a tool for scientific research, including its high potency and specificity for specific proteins. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea in scientific research. One potential application is in the development of novel drugs for the treatment of various diseases, including cancer and diabetes. Additionally, N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea may be used to study the role of specific proteins in different biological processes, leading to a better understanding of their function and potential therapeutic targets.

Synthesis Methods

The synthesis of N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea involves the reaction of 2,4-dibromo-6-fluoroaniline with methyl isothiocyanate in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. It has been found to bind to specific proteins, such as the peroxisome proliferator-activated receptor gamma (PPARγ), and inhibit their activity. This has led to the development of N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea-based drugs for the treatment of various diseases, including cancer and diabetes.

properties

IUPAC Name

1-(2,4-dibromo-6-fluorophenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FN2S/c1-12-8(14)13-7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMVEANUDIATRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dibromo-6-fluorophenyl)-N'-methylthiourea

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